4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15355458
InChI: InChI=1S/C17H16N4OS2/c1-10(2)12-5-3-11(4-6-12)9-20-15(22)14-13(7-8-24-14)21-16(20)18-19-17(21)23/h3-8,10H,9H2,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C17H16N4OS2
Molecular Weight: 356.5 g/mol

4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

CAS No.:

Cat. No.: VC15355458

Molecular Formula: C17H16N4OS2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one -

Specification

Molecular Formula C17H16N4OS2
Molecular Weight 356.5 g/mol
IUPAC Name 8-[(4-propan-2-ylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one
Standard InChI InChI=1S/C17H16N4OS2/c1-10(2)12-5-3-11(4-6-12)9-20-15(22)14-13(7-8-24-14)21-16(20)18-19-17(21)23/h3-8,10H,9H2,1-2H3,(H,19,23)
Standard InChI Key ISTIFWBZRCZPGV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S

Introduction

Structural Overview

The compound belongs to the class of thienopyrimidine derivatives fused with a triazole ring. Key features include:

  • Core Structure: A thieno[2,3-e] triazolo[4,3-a]pyrimidine scaffold.

  • Substituents:

    • A 1-thioxo group at the pyrimidine ring.

    • A 4-(4-isopropylbenzyl) moiety attached to the heterocyclic system.

This structural framework is significant due to its potential for hydrogen bonding and π-π stacking interactions, often associated with biological activity.

Synthesis

The synthetic methodology for such compounds generally involves multi-step reactions, including cyclization and substitution reactions. While specific details for this compound are not directly available in the provided sources, similar compounds are synthesized as follows:

  • Preparation of Intermediates:

    • Starting materials like substituted aminothiophenes or aminopyrimidines are used.

    • Cyclization reactions with thiourea or related reagents form the thieno[2,3-e] triazolo scaffold.

  • Functionalization:

    • The introduction of the 4-isopropylbenzyl group can be achieved via alkylation using benzyl halides under basic conditions.

  • Final Product Purification:

    • Recrystallization or chromatographic techniques ensure purity.

Characterization Techniques

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^{13}C NMR spectra provide information about the hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups (e.g., C=S stretch for the thioxo group).

  • X-ray Crystallography:

    • Provides detailed three-dimensional structural data.

Biological Significance

Compounds with similar scaffolds have demonstrated diverse biological activities:

  • Anti-inflammatory Activity:

    • Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), a target in inflammation pathways .

  • Antimicrobial Properties:

    • The heterocyclic core can interact with bacterial proteins or DNA, disrupting their function .

  • Antiviral Potential:

    • Triazolo-pyrimidine derivatives have been explored as inhibitors of viral polymerases .

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